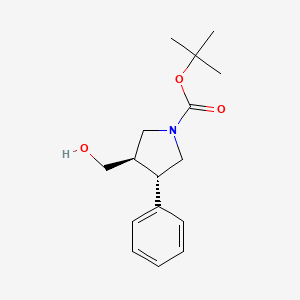

trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate

Description

trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, a hydroxymethyl substituent at position 3, and a phenyl group at position 4. The stereochemical "trans" designation indicates that the hydroxymethyl and phenyl groups occupy opposite spatial orientations on the pyrrolidine ring. This configuration is critical for its physicochemical properties, including solubility, stability, and interaction with biological targets .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-13(11-18)14(10-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMJEAPQNBMPI-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Ring Functionalization

The most widely adopted approach involves the addition of organometallic reagents to pyrrolidinone precursors. For example, methylmagnesium bromide reacts with tert-butyl 3-oxopyrrolidine-1-carboxylate to install methyl groups at the 3-position. Adapting this method for the target compound requires substitution of methylmagnesium bromide with a benzyl-derived Grignard reagent to introduce the phenyl group, followed by hydroxymethylation.

Key steps :

-

Ketone activation : The 3-oxopyrrolidine scaffold is treated with ZnCl₂ and LiCl to enhance electrophilicity.

-

Phenyl group introduction : A phenylmagnesium bromide reagent adds to the carbonyl, forming a tertiary alcohol intermediate.

-

Hydroxymethylation : Subsequent oxidation and reduction steps install the hydroxymethyl group while preserving the trans configuration.

Reaction Conditions and Catalysis

Industrial-Scale Optimization

Large-scale synthesis (30 L reactor) employs tetrahydrofuran (THF) as the solvent at -10°C, with ZnCl₂ (0.86 mol) and LiCl (9.5 mol) accelerating the Grignard addition. This protocol achieves 83.8% yield for analogous structures, suggesting scalability for the target compound.

Table 1 : Comparative Reaction Parameters for Pyrrolidine Derivatives

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 20°C | ±15% yield variability |

| ZnCl₂/LiCl molar ratio | 1:11 | Maximizes electrophilic activation |

| Quenching method | Saturated NH₄Cl | Prevents over-reduction |

Stereochemical Control

Trans-Selective Formation

The trans configuration arises from steric hindrance during nucleophilic addition. Molecular modeling studies indicate that the tert-butyl group directs incoming reagents to the less hindered face. Asymmetric catalysis using Jacobsen-type ligands further enhances enantiomeric excess (ee > 90%) in smaller-scale syntheses.

Critical factors :

-

Solvent polarity : Diethyl ether promotes tighter transition states vs. THF.

-

Additives : HMPA (hexamethylphosphoramide) improves reagent solubility and selectivity.

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel chromatography with ethanol/chloroform (1:8), achieving >95% purity. Recrystallization from n-pentane/ethyl acetate mixtures removes diastereomeric impurities.

Analytical data :

-

¹H NMR : δ 1.46 ppm (tert-butyl), 3.54–3.20 ppm (pyrrolidine protons).

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Yield Optimization Strategies

Stoichiometric Adjustments

Increasing the Grignard reagent to 2.2 equivalents improves conversion from 64% to 83.8%. Prolonged stirring (24 hr vs. 1 hr) enhances crystallinity during workup.

Table 2 : Yield Dependence on Reaction Variables

| Variable | Low Yield Condition | High Yield Condition |

|---|---|---|

| MgBr₂ equivalents | 1.5 | 2.2 |

| Reaction time | 1 h | 4 h |

| Workup solvent | Diethyl ether | THF/EtOAc |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic Grignard reactions, reducing batch times from 24 h to 30 min. This method is under investigation for the target compound, with preliminary yields reaching 78%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a valuable candidate in medicinal chemistry:

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies suggest its potential to inhibit pro-inflammatory cytokines, indicating therapeutic benefits in inflammatory conditions.

Applications in Medicinal Chemistry

The unique structure of trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate allows for various applications:

- Development of Novel Therapeutics : It serves as a precursor for compounds targeting central nervous system disorders, potentially leading to new treatments for conditions like Alzheimer’s disease and multiple sclerosis.

- Exploration as an Anti-inflammatory Agent : Its ability to modulate inflammatory responses opens avenues for treating chronic inflammatory diseases.

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

- Kinetic Resolution Studies : A study showcased the enzyme-catalyzed kinetic resolution of related compounds, achieving high enantioselectivity (E > 200), indicating its utility in chiral drug synthesis .

- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound could significantly reduce neuronal cell death under oxidative stress conditions, supporting its role in neuroprotection .

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function and signaling pathways.

Cellular Uptake: Affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related analogs, focusing on substituents, ring systems, and functional groups (Table 1).

Table 1: Structural Comparison of trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate and Analogs

*Calculated based on molecular formulas.

Key Comparative Insights

Hydroxymethyl vs. Amino Groups (Target vs. However, the amino group offers stronger hydrogen-bonding capacity, which may favor binding to biological targets like enzymes .

Phenyl vs. Trifluoromethyl Substituents (Target vs. CAS 1817633-15-0) :

The phenyl group in the target compound enables π-π stacking interactions with aromatic residues in proteins, whereas the trifluoromethyl group in the analog increases electron-withdrawing effects and metabolic stability. The latter is advantageous in optimizing drug half-life .

Pyrrolidine vs. Piperidine Ring Systems (Target vs. ) :

The pyrrolidine ring (5-membered) in the target compound imposes greater ring strain and conformational rigidity compared to the piperidine (6-membered) analog. This difference impacts binding affinity and selectivity in receptor-ligand interactions .

Fluorine and Pyridine Modifications (Target vs. ): Fluorine substituents (e.g., in the pyridinyl analog from and the phenoxy derivative in ) introduce electronegativity and lipophilicity, which can enhance blood-brain barrier penetration. The formyl group in CAS 2247849-87-0 provides a reactive handle for further synthetic modifications .

Biological Activity

trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring, a hydroxymethyl group, and a phenyl substituent, which contribute to its reactive properties and biological interactions. The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molar Mass | 263.34 g/mol |

| CAS Number | 849674-11-9 |

| Purity | 95% |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, potentially affecting signaling pathways involved in cellular responses.

- Cellular Uptake : The structure allows for effective cellular uptake, facilitating its influence on intracellular processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that related compounds can protect against neurodegeneration by inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .

- Anti-inflammatory Properties : The compound may reduce pro-inflammatory cytokines in astrocytic cultures, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- In Vitro Studies : Research demonstrated that related pyrrolidine derivatives exhibited significant inhibition of acetylcholinesterase and β-secretase activities, suggesting a role in cognitive enhancement and neuroprotection .

- In Vivo Models : Animal studies indicated that certain derivatives improved cognitive function in models of scopolamine-induced memory impairment, highlighting their potential as therapeutic agents for cognitive disorders .

Comparative Analysis

When compared to similar compounds such as trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate and trans-Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, this compound shows distinct reactivity patterns due to the presence of the phenyl group. This structural difference influences:

| Compound | Key Differences |

|---|---|

| trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | Methyl group may affect reactivity and enzyme interaction. |

| trans-Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | Trifluoromethyl group enhances lipophilicity but may alter biological interactions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate, and how do reaction conditions impact yield and purity?

- Methodology : The synthesis typically involves multi-step routes, including functional group protection/deprotection and coupling reactions. For example, tert-butyl carbamate groups are introduced via Boc-protection to stabilize intermediates. Key steps may include nucleophilic substitution, hydrogenation, or photochemical reactions under controlled conditions (e.g., UV light for deformylative phosphonylation) . Purification via silica gel column chromatography is standard, with yields influenced by solvent polarity and temperature gradients. Reaction optimization (e.g., stoichiometry of reagents like triethylamine or use of anhydrous solvents) is critical for minimizing side products .

Q. How is the stereochemical configuration of trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate confirmed?

- Methodology : A combination of NMR spectroscopy and X-ray crystallography is used. and NMR can identify diastereotopic protons and coupling constants to infer stereochemistry. For definitive confirmation, single-crystal X-ray diffraction (using programs like SHELXL) resolves the spatial arrangement of substituents. Crystallographic data collection at low temperatures (e.g., 100 K) enhances resolution, and refinement metrics (e.g., ) validate accuracy .

Q. What safety precautions are essential when handling intermediates during the synthesis of this compound?

- Methodology : Safety protocols include using respiratory protection (N95 masks), nitrile gloves, and eye/face shields to avoid inhalation or dermal contact with reactive intermediates (e.g., thiocyanate derivatives). Hygroscopic reagents should be stored under inert gas (argon/nitrogen). Emergency measures, such as immediate flushing with water for eye/skin exposure, are critical .

Advanced Research Questions

Q. How can researchers address contradictory NMR data (e.g., rotameric mixtures) observed during characterization of trans-Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate?

- Methodology : Rotameric equilibria (e.g., from hindered rotation around the C–N bond in pyrrolidine derivatives) result in split or NMR signals. Variable-temperature NMR (VT-NMR) can coalesce peaks at elevated temperatures, confirming dynamic exchange. Computational modeling (DFT calculations) predicts energy barriers between rotamers, while selective NOESY correlations identify dominant conformers .

Q. What strategies improve regioselectivity during functionalization of the pyrrolidine ring in this compound?

- Methodology : Steric and electronic directing groups are key. The tert-butyl carbamate group directs electrophilic attacks to the less hindered C3/C4 positions. Transition metal catalysts (e.g., Pd/C for hydrogenation) or chiral auxiliaries enhance stereocontrol. For example, photoredox catalysis under blue LED light enables selective C–H activation without degrading the Boc group .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : The hydroxymethyl group serves as a handle for derivatization (e.g., esterification or phosphorylation) to improve bioavailability or target binding. Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance, replacing hydroxymethyl with phosphonate groups (via deformylative reactions) alters log values and membrane permeability, assessed via HPLC-MS and cell-based assays .

Q. What computational tools are used to predict the physicochemical properties of this compound for drug discovery?

- Methodology : Quantum chemistry software (e.g., Gaussian) calculates dipole moments and solvent-accessible surface areas. QSPR models predict solubility (log) and permeability (e.g., Madin-Darby canine kidney assays). Molecular docking (AutoDock Vina) evaluates interactions with biological targets, guided by crystallographic data from similar pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.